2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
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Description
The compound “2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile” is a complex organic molecule that contains several functional groups . These include a methoxy group (-OCH3), an anilino group (a derivative of aniline), a vinyl group (a type of alkene with the formula −CH=CH2), a trifluoromethyl group (-CF3), a thiazole ring (a type of heterocycle), and a carbonitrile group (-C≡N).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups . For example, the vinyl group could undergo addition reactions, and the carbonitrile group could be hydrolyzed to a carboxylic acid.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could in turn affect its behavior in biological systems.Scientific Research Applications
Synthesis and Reactivity
Facile Hetero-Diels-Alder Reactions : A study highlighted the stereospecific endo-mode cyclo-additions of α,β-unsaturated acyl cyanides and ethyl vinyl ether at room temperature, yielding nitrile-functionalized compounds. Such reactions could potentially be applicable to the synthesis or modification of compounds similar to the one , indicating its potential for versatile chemical transformations (R. John et al., 1987).
Antimicrobial Activity of Novel Schiff Bases : Research involving the synthesis of Schiff bases from similar nitrile compounds demonstrated potential antimicrobial applications. The study synthesized novel compounds exhibiting significant antimicrobial activities, suggesting that similar chemical frameworks might have applications in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Material Science and Polymer Chemistry
- Photoluminescent Properties : The synthesis and characterization of photoluminescent compounds involving similar nitrile and anilino functional groups were explored. These materials exhibited significant bathochromic shifts in their emission spectra, indicating potential applications in the development of photoluminescent materials for optical devices or sensors (Christian T. Lowe & C. Weder, 2002).
Pharmacological Research
- Synthesis of Quinazolinones : A novel route to substituted 2-amino-4-quinazolinones starting from related nitrile compounds was described. This highlights the potential of such chemical structures in synthesizing pharmacologically active compounds, which could have implications for drug discovery and development (M. Fray et al., 2006).
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-21-10-4-2-9(3-5-10)19-7-6-12-20-13(14(15,16)17)11(8-18)22-12/h2-7,19H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAXQBRHQTXLKH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC2=NC(=C(S2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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